4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955494-62-8
VCID: VC6096949
InChI: InChI=1S/C10H8N2O2S.ClH/c1-7-6-15-10(11-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H
SMILES: CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Molecular Formula: C10H9ClN2O2S
Molecular Weight: 256.7

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride

CAS No.: 1955494-62-8

Cat. No.: VC6096949

Molecular Formula: C10H9ClN2O2S

Molecular Weight: 256.7

* For research use only. Not for human or veterinary use.

4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride - 1955494-62-8

Specification

CAS No. 1955494-62-8
Molecular Formula C10H9ClN2O2S
Molecular Weight 256.7
IUPAC Name 4-methyl-2-(3-nitrophenyl)-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C10H8N2O2S.ClH/c1-7-6-15-10(11-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H
Standard InChI Key CFMROGFZALDJCM-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-].Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—substituted at position 2 with a 3-nitrophenyl group and at position 4 with a methyl group. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates . The SMILES notation (CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]) and InChIKey (HFULOQITZJDLDL-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, provide insights into the compound’s gas-phase ion mobility (Table 1) . These values are critical for mass spectrometry-based identification in analytical workflows.

Table 1: Predicted Collision Cross-Section (Ų) for Adducts of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole Hydrochloride

Adductm/zCCS (Ų)
[M+H]+221.03793142.8
[M+Na]+243.01987156.8
[M+NH4]+238.06447152.0
[M-H]-219.02337147.9

Synthetic Pathways and Optimization

Thiazole Core Formation

Thiazole synthesis typically involves the Hantzsch reaction, combining α-halo carbonyl compounds with thioamides. For example, ethyl 2-chloroacetoacetate reacts with thiobenzamide derivatives under basic conditions to form thiazole rings, as demonstrated in the synthesis of febuxostat intermediates . Adapting this method, 3-nitrobenzenecarbothioamide could cyclize with chloroacetone to yield 4-methyl-2-(3-nitrophenyl)-1,3-thiazole, followed by hydrochloride salt formation via acetone-mediated crystallization .

Patent-Based Methodologies

A patent (WO2012032528A2) outlines a scalable route for analogous thiazole derivatives, emphasizing the avoidance of hazardous reagents like potassium cyanide and the use of hydrochloride salt purification to achieve >99% purity . Key steps include:

  • Cyclization: 3-Bromo-4-hydroxy-thiobenzamide reacts with 2-chloroacetoacetic acid ethyl ester.

  • Alkylation: Isobutyl bromide introduces the alkoxy group.

  • Cyanation: Cuprous cyanide substitutes bromine with a nitrile group.

  • Salt Formation: Hydrochloride precipitation in acetone ensures high purity .

Physicochemical and Analytical Profiling

Solubility and Stability

The hydrochloride salt improves aqueous solubility, critical for bioavailability. Predicted logP values (calculated via PubChemLite) indicate moderate lipophilicity, balancing membrane permeability and solubility . Stability studies under varied pH and temperature conditions are warranted to assess shelf-life and formulation feasibility.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(N=O)\nu(\text{N=O}) at 1520 cm1^{-1} (asymmetric) and 1350 cm1^{-1} (symmetric), ν(C-S)\nu(\text{C-S}) at 680 cm1^{-1}, and ν(C=N)\nu(\text{C=N}) at 1640 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show aromatic protons (δ 7.5–8.2 ppm), methyl group (δ 2.5 ppm), and thiazole protons (δ 7.1–7.3 ppm).

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s nitro and thiazole motifs make it a versatile intermediate for anticancer, antiviral, and anti-inflammatory agents. For example, ritonavir analogs incorporate similar thiazole cores for protease inhibition .

Material Science

Conjugated thiazole-nitroaryl systems may exhibit nonlinear optical (NLO) properties due to charge-transfer transitions, applicable in organic semiconductors .

Research Gaps and Opportunities

  • In Vivo Studies: Toxicity and pharmacokinetic profiles remain unexplored.

  • Structural Modifications: Introducing electron-withdrawing/-donating groups could optimize MAO-B selectivity or antimicrobial potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator